7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid

GPCR pharmacology SPM receptor profiling β-arrestin recruitment

7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid (also known as Resolvin D5 n-3 DPA, RvD5n-3 DPA, or 7(S),17(S)-hydroxy DPA) is a C22 dihydroxy docosapentaenoic acid belonging to the specialized pro-resolving mediator (SPM) superfamily. It is biosynthesized via double lipoxygenation of n-3 docosapentaenoic acid (DPA).

Molecular Formula C22H34O4
Molecular Weight 362.5 g/mol
CAS No. 887752-13-8
Cat. No. B587990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid
CAS887752-13-8
Synonyms7(S),17(S)-hydroxy DPA
Molecular FormulaC22H34O4
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC=CCC=CC=CC(CCCCCC(=O)O)O)O
InChIInChI=1S/C22H34O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-8,10-12,16-17,20-21,23-24H,2,4,9,13-15,18-19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,16-11+,17-12+/t20-,21+/m0/s1
InChIKeyJUBMLVBCKBUAQW-STWMVWSJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid (CAS 887752-13-8): A DPA-Derived Specialized Pro-Resolving Mediator


7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid (also known as Resolvin D5 n-3 DPA, RvD5n-3 DPA, or 7(S),17(S)-hydroxy DPA) is a C22 dihydroxy docosapentaenoic acid belonging to the specialized pro-resolving mediator (SPM) superfamily. It is biosynthesized via double lipoxygenation of n-3 docosapentaenoic acid (DPA) [1]. Unlike DHA-derived protectins (e.g., Protectin D1) and EPA-derived resolvins, this compound originates from the n-3 DPA metabolic pathway, an intermediate between EPA and DHA that has emerged as an independent precursor for structurally and functionally distinct SPMs [2].

Why DHA-Derived Protectin D1 or Resolvin D5 Cannot Substitute for CAS 887752-13-8 in Mechanistic Studies


Despite sharing the 7(S),17(S)-dihydroxy substitution pattern and a conjugated tetraene chromophore with DHA-derived resolvins and protectins, 7(S),17(S)-hydroxy DPA differs fundamentally in its precursor origin (n-3 DPA vs. DHA), fatty acid chain unsaturation pattern (pentaenoic vs. hexaenoic), and GPCR activation profile. Quantitative LC-MS/MS metabololipidomics demonstrates that n-3 DPA-derived SPMs constitute a biochemically distinct metabolome with divergent regulation during inflammation compared to DHA-derived counterparts [1]. Head-to-head receptor pharmacology reveals that RvD5n-3 DPA activates GPR101 with low-picomolar potency, a receptor not engaged by Protectin D1 [2]. Furthermore, the two CAS registrations—887752-13-8 and 1609382-32-2—represent the same chemical structure but differ in vendor-reported characterization status, creating a critical procurement distinction that affects experimental reproducibility .

Quantitative Differentiation Evidence for 7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid vs. Closest Analogs


GPR101 Activation Potency: RvD5n-3 DPA vs. Protectin D1 and DHA-Derived Resolvins

RvD5n-3 DPA (CAS 887752-13-8 / 1609382-32-2) activates GPR101 with an EC50 of 4.6 pM in β-arrestin recruitment assays using CHO cells overexpressing human GPR101 [1]. In contrast, Protectin D1 (PD1, DHA-derived) does not activate GPR101. The DHA-derived analog Resolvin D5 (RvD5, 7S,17S-dihydroxy-4Z,8E,10Z,13Z,15E,19Z-docosahexaenoic acid) activates GPR101 with substantially lower potency (EC50 ~6.4 × 10⁻¹⁴ M, or 0.064 pM), a ~72-fold difference [1]. RvD5n-3 DPA also activates GPR32 (EC50 14 pM) and GPR18 (EC50 1.5 pM), establishing a multi-receptor pharmacological profile distinct from DHA-derived comparators . The GPR101 binding affinity for RvD5n-3 DPA was confirmed with a KD of approximately 6.9 nM [1].

GPCR pharmacology SPM receptor profiling β-arrestin recruitment

Leukocyte Adhesion Regulation: Quantitative Reduction in Neutrophil CD11b Expression by RvD5n-3 DPA vs. PD1n-3 DPA

In a direct head-to-head comparison using human whole blood stimulated with TNF-α, RvD5n-3 DPA reduced neutrophil CD11b surface expression by 28 ± 4% (n = 4 donors, P < 0.05), while PD1n-3 DPA produced a 32 ± 4% reduction [1]. Both mediators also reduced PAF-induced CD62L shedding by ~50 ± 6% [1]. Intravital microscopy in murine mesenteric ischemia-reperfusion demonstrated that RvD5n-3 DPA (0.1 µg dose) decreased adherent leukocyte numbers on postcapillary endothelium without affecting leukocyte rolling (95 ± 13% of vehicle response, not significant) [1]. This functional selectivity—reducing firm adhesion while sparing rolling—mirrors a pattern distinct from DHA-derived Protectin D1, which shows a broader inhibition profile [2]. In the DSS colitis model, RvD5n-3 DPA at low doses decreased neutrophil counts by >40% [1]. RvD5n-3 DPA displayed activity in human neutrophil–endothelial adhesion assays across 10 pM to 100 nM [1].

neutrophil adhesion CD11b intestinal inflammation intravital microscopy

Precursor Substrate Differentiation: n-3 DPA vs. DHA as Biosynthetic Origin Determines SPM Identity

7(S),17(S)-dihydroxy-DPA is enzymatically formed from n-3 docosapentaenoic acid (C22:5 n-3), not from docosahexaenoic acid (DHA, C22:6 n-3). The structural consequence is a pentaenoic acid backbone (5 double bonds) versus the hexaenoic acid backbone (6 double bonds) of DHA-derived 7(S),17(S)-diHDHA (Protectin D1 analog) [1]. The DPA metabolome is genetically and biochemically independent: in a double-blind crossover human study, n-3 DPA supplementation (7 days) selectively increased plasma RvD5n-3 DPA levels, whereas EPA supplementation did not affect DPA-derived mediator levels [2]. In engineered E. coli expressing 15-lipoxygenase, DPA-to-RvD5n-3 DPA conversion exceeded 40%, comparable to DHA-to-RvD5 conversion, demonstrating that DPA is an efficient stand-alone substrate for SPM biosynthesis [3]. LC-MS/MS metabololipidomics of colon biopsies revealed that RvD5n-3 DPA tissue levels are independently regulated from DHA-derived RvD5 during intestinal inflammation [4].

biosynthetic pathway lipoxygenase DPA metabolome substrate specificity

CAS Registry Differentiation: 887752-13-8 vs. 1609382-32-2—Procurement and Characterization Status

The identical chemical entity—7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid—is registered under two distinct CAS numbers depending on the vendor source and characterization level. CAS 887752-13-8 (TargetMol, BOC Sciences, CymitQuimica) is typically listed with the caveat that 'biological activity has yet to be determined' . In contrast, CAS 1609382-32-2 (Cayman Chemical, MedChemExpress) is supplied as 'Resolvin D5 n-3 DPA' with fully characterized GPCR pharmacology (EC50 values for GPR101, GPR32, GPR18), functional assay data (efferocytosis, phagocytosis at 1 nM), and in vivo efficacy data (inflammatory arthritis model at 150 ng/animal; atherosclerosis model at 100 ng/animal) . The 1609382-32-2 Cayman product is formulated as a ≥98% pure solution in ethanol with UV λmax 244 nm and guaranteed ≥2-year stability at -20°C .

CAS number discrepancy vendor characterization batch traceability purity

GPCR Binding Affinity and Functional Selectivity: RvD5n-3 DPA vs. RvD1n-3 DPA and PD1n-3 DPA

In direct comparative cell impedance assays using GPR101-expressing CHO cells, RvD5n-3 DPA (10 nM) elicited the strongest impedance change among DPA-derived SPMs tested [1]. RvD1n-3 DPA and PD1n-3 DPA (both at 10 nM) produced significantly smaller impedance responses when incubated with GPR101-expressing CHO cells, demonstrating that within the n-3 DPA metabolome, RvD5n-3 DPA is the preferential GPR101 agonist [1]. Radioligand competition binding confirmed an IC50 of approximately 9.3 nM for RvD5n-3 DPA at GPR101, with a calculated KD of approximately 6.9 nM [1]. RvD5n-3 DPA was shown not to activate GPR18/DRV2 at biologically relevant concentrations, further delineating its receptor selectivity profile relative to other SPMs [1].

receptor binding GPR101 KD cell impedance SPM selectivity

Tissue-Level SPM Regulation: Divergent Responses of DPA-Derived vs. DHA-Derived RvD5 in Colitis

LC-MS/MS quantification of mouse colon biopsies revealed that DHA-derived RvD5 levels were significantly elevated in DSS-induced colitis (3.2 ± 0.7 pg/10 mg) compared to naive controls (1.2 ± 0.6 pg/10 mg, P < 0.05), while DPA-derived RvD5n-3 DPA showed an opposite trend—numerically lower in DSS (1.4 ± 0.3 pg/10 mg) versus naive (2.4 ± 1.3 pg/10 mg), though this did not reach statistical significance [1]. Treatment with a 15-LOX inhibitor further increased RvD5 (DHA-derived) to 4.2 ± 1.7 pg/10 mg (P < 0.05) while RvD5n-3 DPA returned to 2.2 ± 0.4 pg/10 mg, not significantly different from naive levels [1]. This demonstrates that the DHA-derived and DPA-derived RvD5 pathways are differentially regulated during intestinal inflammation and respond divergently to 15-LOX inhibition.

colitis DSS model LC-MS/MS lipidomics 15-LOX inhibitor

Optimal Scientific and Procurement Applications for 7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid


GPR101 Deorphanization and GPCR Pharmacology Studies

RvD5n-3 DPA (CAS 1609382-32-2) is the best-characterized endogenous GPR101 agonist with validated EC50 (4.6 pM), IC50 (9.3 nM), and KD (6.9 nM) values from β-arrestin recruitment and radioligand binding assays [1]. Researchers deorphanizing GPR101 or profiling its downstream signaling (cAMP, β-arrestin, impedance) should use RvD5n-3 DPA as the reference agonist, as Protectin D1 does not activate this receptor and RvD1n-3 DPA shows substantially weaker GPR101 activation at equimolar concentrations [1].

Inflammatory Bowel Disease (IBD) and Intestinal Inflammation Models

In both DSS-induced colitis and intestinal ischemia-reperfusion models, RvD5n-3 DPA (0.1 µg i.v.) reduced adherent leukocytes and decreased neutrophil CD11b by 28 ± 4% without affecting leukocyte rolling [2]. LC-MS/MS evidence confirms that RvD5n-3 DPA is endogenously present in human IBD colon biopsies and is differentially regulated from DHA-derived SPMs [2]. Researchers investigating DPA-derived SPMs in gut inflammation must use the DPA-derived compound as analytical standard and test agent rather than DHA-derived alternatives.

n-3 DPA Metabolome and Dietary Intervention Studies

Human supplementation studies demonstrate that n-3 DPA, but not EPA, selectively increases plasma RvD5n-3 DPA levels, establishing this compound as a plasma biomarker for n-3 DPA intake [3]. Analytical laboratories performing targeted LC-MS/MS lipidomics require RvD5n-3 DPA as a certified reference standard (MRM transition Q1/Q3: 361/199) distinct from DHA-derived RvD5 (Q1/Q3: 359/199) [2]. The enzymatic synthesis route using engineered 15-LOX in E. coli achieves >40% conversion from DPA, offering a scalable, green-chemistry production alternative to multi-step chemical synthesis [4].

Neutrophil-Endothelial Interaction and Leukocyte Trafficking Assays

RvD5n-3 DPA selectively regulates firm leukocyte adhesion without impairing rolling interactions, a functional selectivity profile validated by intravital microscopy [2]. In human neutrophil–endothelial flow chamber assays, RvD5n-3 DPA reduces cell adhesion onto TNF-α-activated endothelial monolayers with activity spanning 10 pM to 100 nM [2]. Investigators studying the leukocyte adhesion cascade under flow should select RvD5n-3 DPA for its well-characterized adhesion-specific pharmacology, avoiding DHA-derived PD1 which exhibits broader inhibitory effects on the recruitment cascade.

Quote Request

Request a Quote for 7(S),17(S)-dihydroxy-8(E),10(Z),13(Z),15(E),19(Z)-Docosapentaenoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.